Isononyl acetate

Catalog No.
S1539728
CAS No.
135835-72-2
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isononyl acetate

CAS Number

135835-72-2

Product Name

Isononyl acetate

IUPAC Name

7-methyloctyl acetate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-13-11(3)12/h10H,4-9H2,1-3H3

InChI Key

LJSJTXAZFHYHMM-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCOC(=O)C

Canonical SMILES

CC(C)CCCCCCOC(=O)C

The exact mass of the compound Isononyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isononyl acetate is a synthetic ester with the molecular formula C11H22O2C_{11}H_{22}O_2 and a molecular weight of approximately 186.29 g/mol. It is also known by various names, including 7-methyl octyl acetate and 3,5,5-trimethylhexyl acetate. This compound appears as a colorless liquid and is characterized by its fruity aroma, which includes notes reminiscent of tropical fruits and floral undertones . Isononyl acetate is primarily utilized in the fragrance industry for its ability to impart a fresh and invigorating top note in perfumes, scented candles, and other aromatic products .

Isononyl acetate is formed through an esterification reaction between isononanol (or 8-methyl nonan-1-ol) and acetic acid. This process can also involve acetic anhydride or chloroacetic acid to enhance yield . Esters like isononyl acetate generally react with strong acids to produce heat, alcohols, and additional acids. They may also react vigorously with strong oxidizing agents, potentially leading to exothermic reactions that can ignite the products formed .

Research indicates that isononyl acetate exhibits low toxicity levels. In toxicity studies, it has been shown not to be mutagenic in the Ames test and did not induce chromosomal damage in human lymphocytes during in vitro tests . Furthermore, assessments suggest that it does not pose significant risks for skin sensitization or reproductive toxicity at typical exposure levels used in fragrances .

The primary method for synthesizing isononyl acetate involves:

  • Esterification: Reacting isononanol with acetic acid.
  • Alternative methods: Utilizing acetic anhydride or chloroacetic acid can improve yields during the synthesis process.

These methods are essential for producing high-purity isononyl acetate suitable for commercial applications in perfumery and flavoring .

Interaction studies have focused on the safety profile of isononyl acetate. It has been evaluated for potential interactions with biological systems, particularly regarding its mutagenicity and sensitization potential. Findings indicate that it does not exhibit significant harmful interactions under typical conditions of use, making it a safe choice for inclusion in consumer products .

Isononyl acetate shares structural similarities with several other esters and fragrance compounds. Below are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
3,5,5-trimethylhexyl acetateC11H22O2C_{11}H_{22}O_2Similar fruity aroma; used in fragrances
Ethyl hexanoateC8H16O2C_8H_{16}O_2Fruity scent; commonly used in flavoring
Isobutyl acetateC6H12O2C_6H_{12}O_2Sweet fruity odor; used in perfumes
Octyl acetateC10H20O2C_10H_{20}O_2Fruity aroma; utilized in various scented products

Uniqueness of Isononyl Acetate

Isononyl acetate stands out due to its specific combination of fruity and woody notes, which differentiates it from other similar compounds. Its unique olfactory profile makes it particularly valuable in modern fragrance formulations where complexity and freshness are desired .

Physical Description

Isononyl acetate appears as a clear colorless liquid with a sweet ester odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may cause irritation and dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness. Vapors are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema.

XLogP3

3.7

UNII

Z6Z59LRU9X

GHS Hazard Statements

Aggregated GHS information provided by 180 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 128 of 180 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 52 of 180 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

40379-24-6

Wikipedia

Isononyl acetate

General Manufacturing Information

Acetic acid, isononyl ester: ACTIVE

Dates

Last modified: 02-18-2024

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